1-Bromo-2-cyclopropoxy-3-fluorobenzene
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Overview
Description
1-Bromo-2-cyclopropoxy-3-fluorobenzene is a halogenated aromatic compound with the molecular formula C9H8BrFO It is characterized by the presence of a bromine atom, a cyclopropoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
One common method involves the bromination of 2-cyclopropoxy-3-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-2-cyclopropoxy-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield corresponding carboxylic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Scientific Research Applications
1-Bromo-2-cyclopropoxy-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential biological activity and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclopropoxy-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom can be replaced by other electrophiles, forming a positively charged intermediate that stabilizes through resonance. This intermediate can then undergo further reactions to yield substituted benzene derivatives .
Comparison with Similar Compounds
1-Bromo-2-cyclopropoxy-3-fluorobenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-2-fluorobenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Bromo-3-chloro-2-fluorobenzene: Contains an additional chlorine atom, which can influence its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-bromo-2-cyclopropyloxy-3-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKIMSFHFUQYOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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